3-Methylenecyclobutanamine
Overview
Description
3-Methylenecyclobutanamine is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Small-Ring Compounds and Synthesis Techniques : Studies have explored the synthesis and properties of small-ring compounds related to 3-Methylenecyclobutanamine. For example, research has detailed the preparation of 3-methylenecyclobutanone and related compounds, examining their synthesis and the challenges in isolating the desired substances (Caserio & Roberts, 1958). Similarly, methods for synthesizing methylenecyclobutene from diethyl methylenemalonate and related substances have been documented (Applequist & Roberts, 1956).
Applications in Advanced Treatment Processes
- Degradation of Nitrogenous Heterocyclic Compounds : A study conducted in 2022 investigated the use of ionizing radiation technology to degrade nitrogenous heterocyclic compounds like 3-methylindole, which are common refractory organic pollutants. The study focused on the influencing factors and degradation pathway of these compounds (He, Wang, & Wang, 2022).
Other Chemical Research
- Ring Expansion and Reaction Mechanisms : Research on methylenecyclobutane and its derivatives, which are closely related to this compound, includes studies on palladium(II)-catalysed ring expansion to cyclopentanones (Boontanonda & Grigg, 1977). Another study focused on the competition between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Photodynamic Therapy and Microbial Infection
- Photodynamic Therapy (PDT) Research : Research has been conducted on the use of photodynamic therapy with methylene blue and other photosensitizers, relevant to the broader context of this compound's chemical group (Souza et al., 2010).
Safety and Hazards
Safety data sheets indicate that 3-Methylenecyclobutanamine hydrochloride should be handled with care. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. If swallowed or if it comes into contact with the eyes, medical advice should be sought immediately .
Properties
IUPAC Name |
3-methylidenecyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBTPTWKSVCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454880 | |
Record name | 3-Methylenecyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-49-6 | |
Record name | 3-Methylenecyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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